(6-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane
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Overview
Description
(6-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a chloro, fluoro, and methyl group on a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane typically involves the reaction of 6-chloro-2-fluoro-3-methylphenol with methylthiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of the chloro, fluoro, and methyl groups can influence its binding affinity and reactivity with enzymes or receptors. The methylsulfane group may also play a role in modulating its chemical behavior and biological activity.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-2-fluoro-3-methylphenyl)(ethyl)sulfane
- (6-Chloro-2-fluoro-3-(methoxymethyl)phenyl)(methyl)sulfane
- (6-Chloro-3-fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane
Uniqueness
(6-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The combination of chloro, fluoro, and methyl groups, along with the methylsulfane moiety, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-chloro-3-fluoro-4-methyl-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFS/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBHPXMNUBOMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)SC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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